Cas no 841278-72-6 (4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione)

4-(4-クロロフェニル)-1H,2H,3H,4H,5H,7H-フロ[3,4-d]ピリミジン-2,5-ジオンは、複素環式化合物の一種であり、ピリミジン骨格にフラン環が縮合した特徴的な構造を有する。この化合物は有機合成中間体としての応用が期待され、医薬品や農薬の開発における重要な構築ブロックとなり得る。特に、4位のクロロフェニル基が電子求引性を示すため、分子の反応性や生物活性に影響を与える可能性がある。高い純度と安定性を備えており、精密な化学反応条件下での使用に適している。X線結晶構造解析やNMRによる構造確認が可能な高品質品も入手可能である。

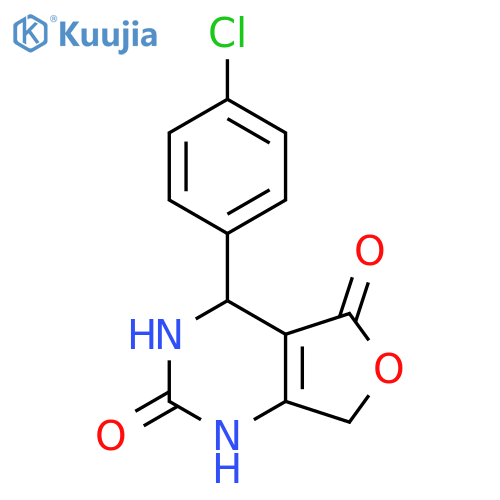

841278-72-6 structure

商品名:4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione

CAS番号:841278-72-6

MF:C12H9ClN2O3

メガワット:264.66446185112

CID:5571818

4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 4-(4-Chloro-phenyl)-4,7-dihydro-1H,3H-furo[3,4-d]pyrimidine-2,5-dione

- Furo[3,4-d]pyrimidine-2,5(1H,3H)-dione, 4-(4-chlorophenyl)-4,7-dihydro-

- 4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione

-

- インチ: 1S/C12H9ClN2O3/c13-7-3-1-6(2-4-7)10-9-8(5-18-11(9)16)14-12(17)15-10/h1-4,10H,5H2,(H2,14,15,17)

- InChIKey: DYBMHLLJDXTOPW-UHFFFAOYSA-N

- ほほえんだ: C1(=O)NC(C2=CC=C(Cl)C=C2)C2C(=O)OCC=2N1

じっけんとくせい

- 密度みつど: 1.54±0.1 g/cm3(Predicted)

- ふってん: 486.5±45.0 °C(Predicted)

- 酸性度係数(pKa): 10.49±0.40(Predicted)

4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6548-0665-4mg |

4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |

841278-72-6 | 4mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6548-0665-5mg |

4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |

841278-72-6 | 5mg |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6548-0665-3mg |

4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |

841278-72-6 | 3mg |

$94.5 | 2023-09-08 | ||

| Life Chemicals | F6548-0665-1mg |

4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |

841278-72-6 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6548-0665-2mg |

4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |

841278-72-6 | 2mg |

$88.5 | 2023-09-08 | ||

| Life Chemicals | F6548-0665-2μmol |

4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |

841278-72-6 | 2μmol |

$85.5 | 2023-09-08 | ||

| Life Chemicals | F6548-0665-5μmol |

4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione |

841278-72-6 | 5μmol |

$94.5 | 2023-09-08 |

4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione 関連文献

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

841278-72-6 (4-(4-chlorophenyl)-1H,2H,3H,4H,5H,7H-furo3,4-dpyrimidine-2,5-dione) 関連製品

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量